molecular formula C7H11BrF2 B14873023 2-Bromo-1,1-difluorocycloheptane

2-Bromo-1,1-difluorocycloheptane

Cat. No.: B14873023
M. Wt: 213.06 g/mol
InChI Key: LKWUMCIANKWFAM-UHFFFAOYSA-N
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Description

2-Bromo-1,1-difluorocycloheptane is an organic compound that belongs to the class of halogenated cycloalkanes This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a seven-membered cycloheptane ring The molecular formula of this compound is C7H11BrF2

Preparation Methods

The synthesis of 2-Bromo-1,1-difluorocycloheptane can be achieved through several synthetic routes. One common method involves the bromination of 1,1-difluorocycloheptane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at a low to moderate level to ensure selective bromination at the desired position.

Industrial production methods for this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

2-Bromo-1,1-difluorocycloheptane undergoes various types of chemical reactions, including substitution, elimination, and addition reactions.

    Substitution Reactions: In nucleophilic substitution reactions, the bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reacting this compound with sodium hydroxide can yield 1,1-difluorocycloheptanol.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can result in the formation of 1,1-difluorocycloheptene.

    Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles. For example, the addition of hydrogen bromide to 1,1-difluorocycloheptene can regenerate this compound.

Scientific Research Applications

2-Bromo-1,1-difluorocycloheptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation reactions in biological systems.

    Medicine: Research into the potential pharmacological properties of this compound and its derivatives is ongoing. The presence of halogen atoms may enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-difluorocycloheptane depends on the specific context in which it is used. In chemical reactions, the bromine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution and elimination reactions, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity.

In biological systems, the compound may interact with enzymes and other proteins through halogen bonding and other non-covalent interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, potentially leading to inhibitory or modulatory effects on enzyme activity.

Comparison with Similar Compounds

2-Bromo-1,1-difluorocycloheptane can be compared to other halogenated cycloalkanes, such as:

    2-Bromo-1,1-difluorocyclopentane: This compound has a similar structure but with a five-membered ring instead of a seven-membered ring. The smaller ring size can lead to different chemical reactivity and physical properties.

    2-Bromo-1,1-difluorocyclohexane: This compound has a six-membered ring and shares similar halogenation patterns. the ring size can influence the compound’s stability and reactivity.

    2-Bromo-1,1,1-trifluorocycloheptane: This compound has an additional fluorine atom, which can further alter its chemical properties and reactivity compared to this compound.

Properties

Molecular Formula

C7H11BrF2

Molecular Weight

213.06 g/mol

IUPAC Name

2-bromo-1,1-difluorocycloheptane

InChI

InChI=1S/C7H11BrF2/c8-6-4-2-1-3-5-7(6,9)10/h6H,1-5H2

InChI Key

LKWUMCIANKWFAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)(F)F)Br

Origin of Product

United States

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